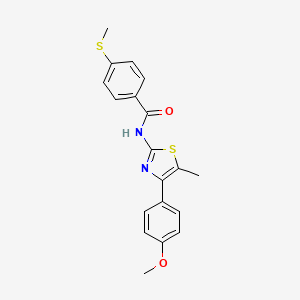

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-(methylthio)benzamide

Description

Properties

IUPAC Name |

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S2/c1-12-17(13-4-8-15(23-2)9-5-13)20-19(25-12)21-18(22)14-6-10-16(24-3)11-7-14/h4-11H,1-3H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHLAFSVMCUHQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)SC)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-(methylthio)benzamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews its biological properties, focusing on its mechanisms of action, efficacy in various applications, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 308.4 g/mol

- CAS Number : 941915-82-8

Research indicates that this compound exhibits inhibitory effects on tyrosinase , an enzyme critical for melanin production. This property is particularly relevant in the context of skin pigmentation disorders and cosmetic applications.

Tyrosinase Inhibition

Tyrosinase inhibition is a key mechanism through which this compound exerts its biological effects. Studies have shown that the compound significantly reduces tyrosinase activity in vitro, which is crucial for its application as a skin-whitening agent.

Biological Activity Overview

| Activity | Effect | Reference |

|---|---|---|

| Tyrosinase Inhibition | Concentration-dependent reduction in activity | |

| Anti-Melanogenic Activity | Reduces melanin production in B16F10 cells | |

| Cytotoxicity | Non-cytotoxic at ≤20 µM |

Case Studies and Research Findings

-

In Vitro Studies on Melanin Production

- In a study using B16F10 murine melanoma cells, the compound demonstrated potent anti-melanogenic effects. At concentrations of 5, 10, and 25 µM, it resulted in significant reductions in melanin production compared to untreated controls. Specifically, at 25 µM, the compound achieved a reduction of up to 59% in melanin levels, outperforming the standard kojic acid control .

- Kinetic Studies

- Cytotoxicity Evaluation

Comparison with Similar Compounds

Table 1: Structural Features and Physicochemical Properties of Selected Compounds

Key Observations:

Core Heterocycles : The target compound features a thiazole core, whereas analogs include triazines (), thiadiazoles (), and oxadiazoles (). Thiazoles and oxadiazoles are electron-deficient aromatic systems, influencing their binding affinity in biological targets .

Electron-Withdrawing Groups: Compounds with trifluoromethyl (e.g., Compound 52, ) or sulfamoyl groups (e.g., LMM5, ) exhibit higher melting points (277–279°C for Compound 52) due to increased polarity .

Biological Activity: Anticancer activity is prominent in thiadiazole derivatives (e.g., Compound 7b, IC₅₀ = 1.61 μg/mL against HepG-2), likely due to thioamide-mediated reactive oxygen species (ROS) generation .

Structure-Activity Relationships (SAR)

Thiazole vs. Oxadiazoles exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms, enhancing target binding in antifungal applications .

Substituent Positioning :

Q & A

Q. What are the recommended multi-step synthetic routes for N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-(methylthio)benzamide?

The synthesis typically involves:

- Thiazole ring formation : Reacting thiourea with α-haloketones under acidic/basic conditions to form the thiazole core .

- Functionalization : Subsequent coupling of 4-(methylthio)benzamide to the thiazole moiety using amide bond-forming reagents (e.g., EDC/HOBt) .

- Protective group strategies : Methoxy and methylthio groups may require protection during synthesis to prevent undesired side reactions .

Optimize yields by controlling reaction temperature (60–80°C) and using catalytic Lewis acids (e.g., ZnCl₂) for regioselective substitutions .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Spectroscopic characterization : Use -NMR to confirm aromatic proton environments (e.g., methoxyphenyl singlet at δ 3.8–4.0 ppm) and -NMR for carbonyl (C=O) and thiazole carbons .

- Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 409.1) and fragmentation patterns to verify substituent placement .

- X-ray crystallography : Resolve crystal structures to confirm stereoelectronic effects of the methylthio and methoxyphenyl groups .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects)?

- Dose-response profiling : Conduct parallel assays (e.g., MTT for cytotoxicity and broth microdilution for antimicrobial activity) to identify activity-specific IC₅₀ values .

- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm if HDAC1/2 inhibition (linked to anticancer effects ) or bacterial enzyme targeting drives observed activities.

- Comparative SAR studies : Synthesize analogs (e.g., replacing methylthio with sulfonyl) to isolate structural determinants of selectivity .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

- ADMET prediction : Use tools like SwissADME to predict logP (current value ~3.5) and optimize solubility by introducing polar groups (e.g., -OH or -COOH) on the benzamide ring .

- Molecular docking : Model interactions with HDAC1/2 (PDB: 4BKX) to prioritize substituents enhancing binding affinity (e.g., halogen substitutions at the 4-position of the benzamide) .

- MD simulations : Assess stability of ligand-protein complexes in physiological conditions to refine dosing regimens .

Q. What methodologies are effective for studying this compound’s mechanism of action in cancer cells?

- Transcriptomic profiling : RNA-seq to identify dysregulated pathways (e.g., apoptosis or cell cycle arrest) in treated vs. untreated cancer cell lines .

- Western blotting : Quantify protein markers (e.g., p21, Bax/Bcl-2 ratio) to confirm pro-apoptotic effects .

- Metabolic tracing : Use -glucose to assess disruptions in glycolysis or TCA cycle, linked to HDAC inhibition .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in biological assay results?

- Standardized synthesis protocols : Adopt strict reflux conditions (e.g., 12 hours in anhydrous DMF) and HPLC purity thresholds (>95%) .

- Internal controls : Include reference compounds (e.g., SAHA for HDAC assays) in each assay plate to normalize inter-experimental variability .

- Blinded replicates : Perform triplicate experiments across independent batches to statistically validate reproducibility (p < 0.05) .

Q. What statistical approaches are suitable for analyzing structure-activity relationship (SAR) data?

- Multivariate regression : Correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with bioactivity to identify key substituent effects .

- Cluster analysis : Group analogs by functional groups (e.g., methylthio vs. sulfonyl) to map activity trends .

- Machine learning : Train random forest models on PubChem datasets to predict novel analogs with enhanced potency .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling this compound in vitro?

- Toxicity screening : Pre-test in HEK293 or other normal cell lines to establish selectivity indices (e.g., IC₅₀ cancer cells/IC₅₀ normal cells >10) .

- Waste disposal : Neutralize reaction byproducts (e.g., thiourea derivatives) with 10% sodium hypochlorite before disposal .

- PPE : Use nitrile gloves and fume hoods due to potential thiomethyl group reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.